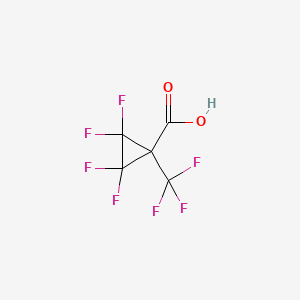
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. This compound is notable for its unique structure, which includes a cyclopropane ring substituted with both trifluoromethyl and tetrafluoro groups. The presence of multiple fluorine atoms imparts significant chemical stability and unique reactivity, making it an important intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of 1,1,1-trifluoro-2-iodoethane with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropane ring. Subsequent fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride yields the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination techniques and catalysts can enhance yield and purity. Industrial methods also focus on minimizing hazardous by-products and optimizing reaction conditions to ensure safety and environmental compliance .
化学反応の分析
Types of Reactions: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts.
Major Products:
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amides, ethers, or thioethers.
科学的研究の応用
2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorinated analogs can enhance metabolic stability and bioavailability.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs with improved pharmacokinetic properties.
作用機序
The mechanism by which 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, the compound can act as a bioisostere, mimicking the behavior of natural substrates while providing enhanced stability and resistance to metabolic degradation .
類似化合物との比較
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the additional fluorine atoms on the cyclopropane ring.
2,2,3,3-Tetrafluorobutane-1,4-diol: Contains a similar tetrafluorinated backbone but differs in functional groups and overall structure.
Fenpropathrin: A pyrethroid insecticide with a similar cyclopropane core but different substituents and applications.
Uniqueness: 2,2,3,3-Tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert chemical intermediates .
特性
CAS番号 |
917951-64-5 |
|---|---|
分子式 |
C5HF7O2 |
分子量 |
226.05 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5HF7O2/c6-3(7)2(1(13)14,4(3,8)9)5(10,11)12/h(H,13,14) |
InChIキー |
AEKBSACOYMDZQM-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C1(C(C1(F)F)(F)F)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
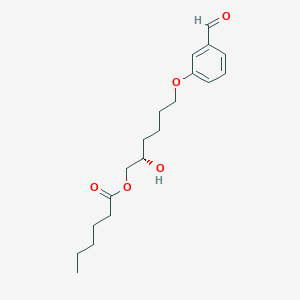
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
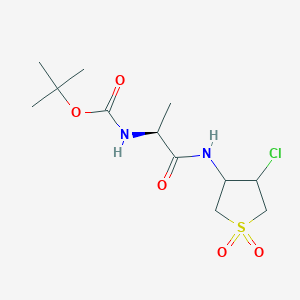
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
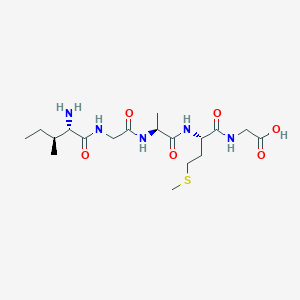
![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

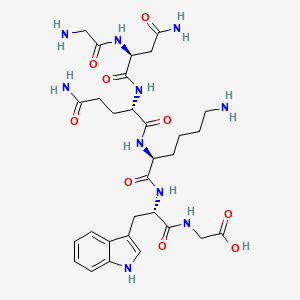
![2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid](/img/structure/B12616767.png)
